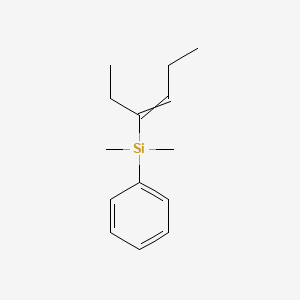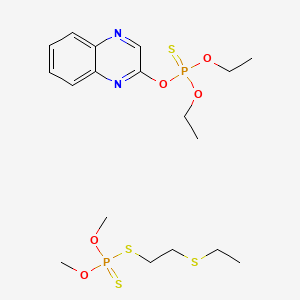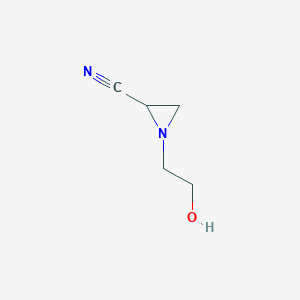
Disilane, pentamethyl(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilane, pentamethyl(1-methylethoxy)- is an organosilicon compound with the molecular formula C₅H₁₆Si₂. It is a derivative of disilane, which contains a silicon-silicon bond. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disilane, pentamethyl(1-methylethoxy)- typically involves the reaction of pentamethyldisilane with an appropriate alkoxy reagent. One common method is the reaction of pentamethyldisilane with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of disilane, pentamethyl(1-methylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Disilane, pentamethyl(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various siloxane and silane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disilane, pentamethyl(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of high-performance materials, such as silicone polymers and resins.
Mécanisme D'action
The mechanism of action of disilane, pentamethyl(1-methylethoxy)- involves its ability to form stable silicon-silicon bonds. These bonds exhibit unique electronic properties, such as high electron delocalization and low ionization potential. The compound interacts with various molecular targets through these silicon-silicon bonds, influencing pathways related to electronic and photophysical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamethyldisilane: A simpler derivative with similar structural properties.
Hexamethyldisilane: Contains an additional methyl group, leading to different reactivity.
Disiloxane: Contains an oxygen atom bridging the silicon atoms, resulting in different electronic properties.
Uniqueness
Disilane, pentamethyl(1-methylethoxy)- is unique due to its specific alkoxy substitution, which imparts distinct reactivity and stability compared to other disilane derivatives. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Propriétés
| 78669-50-8 | |
Formule moléculaire |
C8H22OSi2 |
Poids moléculaire |
190.43 g/mol |
Nom IUPAC |
dimethyl-propan-2-yloxy-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-8(2)9-11(6,7)10(3,4)5/h8H,1-7H3 |
Clé InChI |
LKKVLVUOLJHXKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)



